molecular formula C21H16F3N3O4S2 B2737998 N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1207012-38-1

N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B2737998
CAS No.: 1207012-38-1
M. Wt: 495.49
InChI Key: RGKJBJJKTZCJQJ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a 3-(trifluoromethyl)phenyl group. Its structure combines a sulfonamide moiety, a methoxyphenyl group (meta-substituted), and a trifluoromethylphenyl-oxadiazole system, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4S2/c1-27(15-7-4-8-16(12-15)30-2)33(28,29)17-9-10-32-18(17)20-25-19(26-31-20)13-5-3-6-14(11-13)21(22,23)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJBJJKTZCJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C21H16F3N3O4S2C_{21}H_{16}F_3N_3O_4S_2 and a molecular weight of 495.49 g/mol. Its structure includes a thiophene ring, an oxadiazole moiety, and a sulfonamide group, which are known to contribute to biological activity.

IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the oxadiazole ring through cyclization reactions and subsequent substitution reactions to introduce the methoxy and trifluoromethyl groups. The detailed synthetic pathway often requires optimization for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following table summarizes key findings from various studies regarding its biological activity:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis
HeLa2.41Inhibition of cell proliferation
CaCo-2Not reportedCell cycle arrest

The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Mechanistic Insights

Flow cytometry analyses have shown that treatment with this compound leads to increased apoptotic cell populations in treated groups compared to controls. Additionally, studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency by stabilizing reactive intermediates during metabolic processes.

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study evaluated various derivatives of 1,2,4-oxadiazoles for their antiproliferative effects on multiple cancer cell lines. The findings indicated that compounds with similar structural features to this compound showed promising results in inhibiting tumor growth ( ).
  • In Vivo Studies : Preliminary in vivo studies have been conducted to assess the pharmacokinetics and biodistribution of this compound. These studies are essential for understanding how the compound behaves within biological systems and its potential therapeutic windows.

Comparison with Similar Compounds

Key Differences:

Position of Fluorine/Trifluoromethyl Groups: The target compound features a 3-(trifluoromethyl)phenyl group on the oxadiazole ring. In contrast, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide () substitutes a 4-fluorophenyl group. This positional difference may alter electronic effects and steric interactions, impacting binding affinity or metabolic stability .

Methoxy Group Substitution :

  • The target compound’s 3-methoxyphenyl group contrasts with the 4-methoxyphenyl group in ’s analog. Meta-substitution may reduce steric hindrance compared to para-substitution, favoring interactions with planar binding pockets in biological targets .

Triazole vs. Oxadiazole Heterocycles :

  • N-(3-Methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () replaces the oxadiazole with a triazole ring. Triazoles generally exhibit higher metabolic stability but lower electrophilicity compared to oxadiazoles, which could affect target engagement .

Functional Group Comparisons in Agrochemical Contexts

Several compounds from the pesticide glossary () share functional motifs with the target molecule:

  • Trifluoromethyl Groups: Present in flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) and the target compound. This group is known to enhance pesticidal activity by resisting oxidative degradation .
  • Sulfonamide Linkers : Analogous to metsulfuron methyl ester (), which uses a sulfonylurea bridge for herbicidal activity. The sulfonamide in the target compound may similarly act as a hydrogen-bond acceptor or influence solubility .

Structural Analog Table

Compound Name (Reference) Core Structure Key Substituents Potential Impact on Properties
Target Compound Thiophene-sulfonamide 3-(trifluoromethyl)phenyl-oxadiazole, 3-methoxyphenyl High lipophilicity, electron-withdrawing effects, meta-substitution reduces steric hindrance
2-[3-(4-Fluorophenyl)... () Thiophene-sulfonamide 4-fluorophenyl-oxadiazole, 4-methoxyphenyl Lower lipophilicity, para-substitution may increase steric effects
N-(3-Methoxyphenyl)... () Triazole-thioacetamide 3-methylphenyl, phenylsulfanyl Increased metabolic stability, reduced electrophilicity
Flutolanil () Benzamide Trifluoromethyl, isopropoxy Enhanced pesticidal resistance to degradation

Research Findings and Hypotheses

While direct biological data for the target compound are absent in the evidence, inferences can be drawn:

  • Bioactivity : The trifluoromethyl-oxadiazole-thiophene scaffold may target enzymes or receptors common in pests or pathogens, akin to flutolanil’s fungicidal action .
  • Solubility vs. Permeability : The sulfonamide and methoxy groups likely balance hydrophilicity and lipophilicity, critical for bioavailability in agrochemical formulations .
  • Synthetic Accessibility : Compared to triazole analogs (), oxadiazoles are simpler to synthesize but may require stabilization against hydrolysis .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonamide formation : Reacting a thiophene sulfonyl chloride precursor with N-methyl-3-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) .
  • Oxadiazole ring construction : Cyclocondensation of a nitrile intermediate with hydroxylamine derivatives, followed by coupling with 3-(trifluoromethyl)benzoyl chloride under reflux in aprotic solvents like dichloromethane .
  • Purification : Column chromatography or recrystallization using solvents such as ethanol or acetonitrile to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns on the thiophene, oxadiazole, and aryl groups .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological testing) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the known biological targets or mechanisms of action for this class of sulfonamide-oxadiazole hybrids?

Structural analogs demonstrate activity against:

  • Enzymes : Carbonic anhydrases or kinases via sulfonamide-mediated zinc coordination or ATP-binding pocket interactions .
  • Receptors : G-protein-coupled receptors (GPCRs) due to the trifluoromethylphenyl group enhancing lipophilicity and target affinity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with electron-withdrawing substituents (e.g., trifluoromethyl groups)?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in cyclocondensation reactions .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling of aryl boronic acids to the thiophene backbone .
  • Temperature control : Gradual heating (60–80°C) to prevent decomposition of thermally sensitive intermediates .

Q. How can contradictions in spectral data (e.g., unexpected 1^1H NMR peaks) be resolved during characterization?

  • 2D NMR techniques : Utilize 1^1H-13^13C HSQC or HMBC to assign ambiguous proton environments, particularly around the oxadiazole-thiophene junction .
  • Isotopic labeling : Synthesize 19^{19}F-labeled analogs to track trifluoromethyl group interactions in complex matrices .
  • Computational modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data .

Q. What strategies improve metabolic stability and bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the methoxyphenyl moiety to enhance solubility .
  • Metabolite identification : Use liver microsome assays with LC-MS/MS to identify vulnerable sites (e.g., sulfonamide cleavage) and guide structural modifications .
  • Co-crystallization studies : X-ray crystallography with target enzymes to optimize steric and electronic complementarity .

Methodological Considerations

  • Data contradiction analysis : Cross-validate biological assay results (e.g., IC50_{50} variability) by repeating experiments under standardized conditions (pH 7.4 buffer, 37°C) and using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
  • Reaction scalability : Transition from batch to flow chemistry for oxadiazole formation to improve reproducibility and reduce byproducts .

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